molecular formula C16H15N5O2S B5785312 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

Cat. No. B5785312
M. Wt: 341.4 g/mol
InChI Key: VIEYAQYPLKVYGA-UHFFFAOYSA-N
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Description

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide, also known as MPTAT, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. MPTAT belongs to the class of tetrazole-thioether compounds, which have been shown to exhibit a range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is not fully understood. However, it has been reported to act on various molecular targets, including enzymes and receptors. One study suggested that 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study proposed that 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory properties, 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been reported to have antioxidant activity and to modulate the immune system. One study suggested that 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide could potentially be used to treat neurodegenerative diseases due to its ability to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of pharmacological activities. However, there are also some limitations to using 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide. One area of interest is the development of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide and its molecular targets. Additionally, more studies are needed to determine the safety and efficacy of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide in animal models and human clinical trials.
In conclusion, 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is a compound with potential therapeutic properties that has been studied for its anti-proliferative, anti-inflammatory, and antioxidant activities. Its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications. However, 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has several advantages for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide involves the reaction of 3-methoxyphenyl isothiocyanate with 5-amino-1-phenyl-1H-tetrazole in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide with a high degree of purity.

Scientific Research Applications

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been studied for its potential therapeutic applications in various fields of medicine. One study investigated the effect of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide on the proliferation of cancer cells and found that it exhibited anti-proliferative activity against several cancer cell lines. Another study reported that 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide had anti-inflammatory properties and could potentially be used to treat inflammatory diseases.

properties

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-23-14-9-5-8-13(10-14)21-16(18-19-20-21)24-11-15(22)17-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEYAQYPLKVYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide

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